molecular formula C13H22BNO2 B1396620 (4-((Diisopropylamino)methyl)phenyl)boronic acid CAS No. 1025900-35-9

(4-((Diisopropylamino)methyl)phenyl)boronic acid

Cat. No.: B1396620
CAS No.: 1025900-35-9
M. Wt: 235.13 g/mol
InChI Key: MWEBNHUKQKORGU-UHFFFAOYSA-N
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Description

(4-((Diisopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diisopropylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

(4-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-((Diisopropylamino)methyl)phenyl)boronic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the diisopropylaminomethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications in organic synthesis and molecular recognition .

Properties

IUPAC Name

[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBNHUKQKORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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